![molecular formula C12H20INO2 B13910706 tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-iodospiro[33]heptan-2-yl)carbamate is a synthetic organic compound that features a spirocyclic structure
Méthodes De Préparation
The synthesis of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the iodine atom and the tert-butyl carbamate group. Reaction conditions often involve the use of strong bases, iodinating agents, and protective groups to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and applications.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: It can be employed in the study of biological processes, particularly in the development of probes and inhibitors for various enzymes and receptors.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity, potentially leading to more effective therapeutic agents.
Comparaison Avec Des Composés Similaires
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can be compared with other spirocyclic carbamates, such as:
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
These compounds share a similar spirocyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful for further functionalization through substitution reactions, setting it apart from its analogs.
Propriétés
Formule moléculaire |
C12H20INO2 |
|---|---|
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
tert-butyl N-(2-iodospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
WGTCCZNUYFFXCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
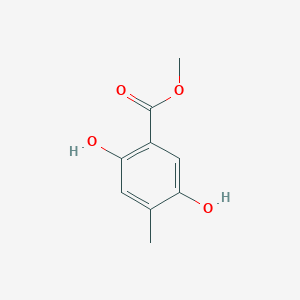


![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
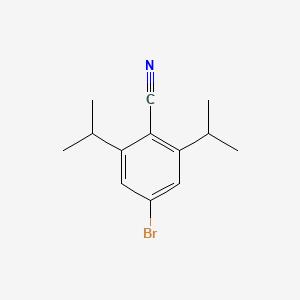
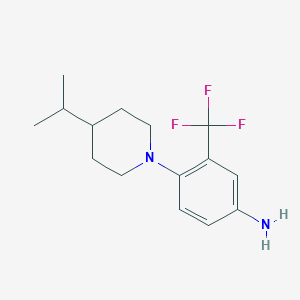
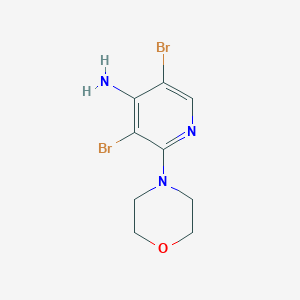
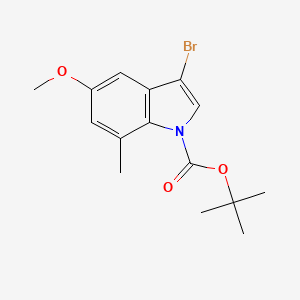
![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)


